molecular formula C14H20N2O3 B13198805 {1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol

{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol

Katalognummer: B13198805
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: VSQRKBHRQFXQOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is characterized by the presence of an amino group, a nitrophenyl group, and a cyclopentylmethanol moiety, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amination: Conversion of the nitro group to an amino group.

    Alkylation: Formation of the cyclopentylmethanol moiety.

    Coupling: Combining the amino-nitrophenyl and cyclopentylmethanol fragments under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a ketone or aldehyde.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of functional groups on the phenyl ring or the cyclopentyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorination reagents like thionyl chloride (SOCl2) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amino alcohols .

Wissenschaftliche Forschungsanwendungen

{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of {1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the nitrophenyl group may participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • {1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentyl}methanol
  • {1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentyl}methanol
  • {1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclohexyl}methanol

Uniqueness

{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol is unique due to its specific substitution pattern on the phenyl ring and the presence of a cyclopentylmethanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C14H20N2O3

Molekulargewicht

264.32 g/mol

IUPAC-Name

[1-[2-amino-1-(3-nitrophenyl)ethyl]cyclopentyl]methanol

InChI

InChI=1S/C14H20N2O3/c15-9-13(14(10-17)6-1-2-7-14)11-4-3-5-12(8-11)16(18)19/h3-5,8,13,17H,1-2,6-7,9-10,15H2

InChI-Schlüssel

VSQRKBHRQFXQOP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(CO)C(CN)C2=CC(=CC=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.